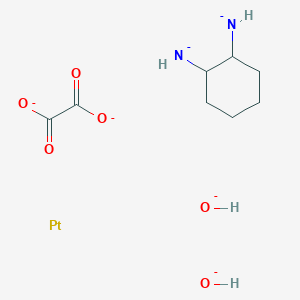
(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy Oxaliplatin-Pt(IV) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. It is a derivative of oxaliplatin, a well-known chemotherapy drug used primarily for the treatment of colorectal cancer. The compound is characterized by the presence of two hydroxyl groups and an oxalate ligand, which contribute to its unique chemical properties and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxy Oxaliplatin-Pt(IV) typically involves the reaction of oxaliplatin with hydrogen peroxide in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product. The general reaction can be represented as follows:
[ \text{Oxaliplatin} + \text{H}_2\text{O}_2 \rightarrow \text{Dihydroxy Oxaliplatin-Pt(IV)} ]
Industrial Production Methods
Industrial production of Dihydroxy Oxaliplatin-Pt(IV) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxy Oxaliplatin-Pt(IV) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo compounds.
Reduction: The platinum center can be reduced under specific conditions, altering its oxidation state.
Substitution: Ligands around the platinum center can be substituted with other ligands, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of oxo compounds, while substitution reactions can yield a variety of platinum complexes with different ligands[3][3].
Applications De Recherche Scientifique
Dihydroxy Oxaliplatin-Pt(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other platinum-based compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly in targeting colorectal cancer cells.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of Dihydroxy Oxaliplatin-Pt(IV) involves its interaction with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound also induces oxidative stress and activates apoptotic pathways, contributing to its cytotoxic effects. Molecular targets include DNA, proteins involved in DNA repair, and various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaliplatin: The parent compound, widely used in chemotherapy.
Cisplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.
Uniqueness
Dihydroxy Oxaliplatin-Pt(IV) is unique due to the presence of hydroxyl groups and an oxalate ligand, which enhance its solubility and reactivity. These features potentially improve its therapeutic index and reduce side effects compared to other platinum-based drugs .
Propriétés
Formule moléculaire |
C8H14N2O6Pt-6 |
|---|---|
Poids moléculaire |
429.29 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide |
InChI |
InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4 |
Clé InChI |
GHRWEMBJSYSPTQ-UHFFFAOYSA-J |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


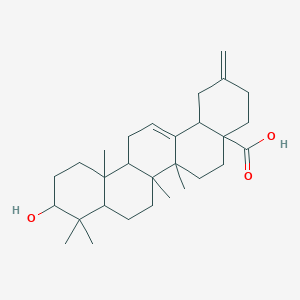
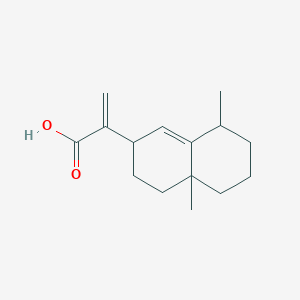
![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)

![[4-(3-Methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12323762.png)

![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
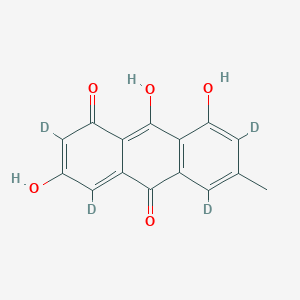

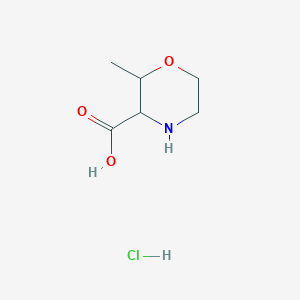

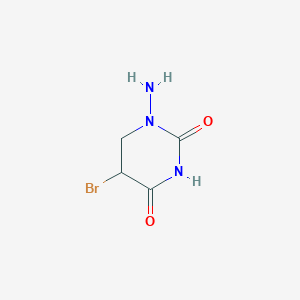
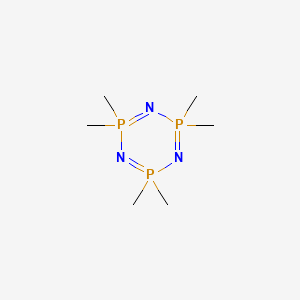
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
